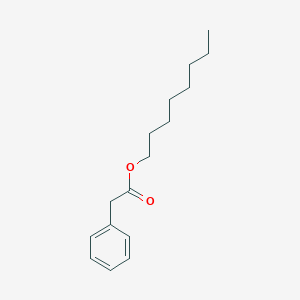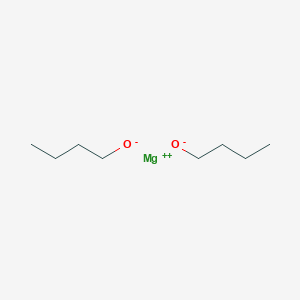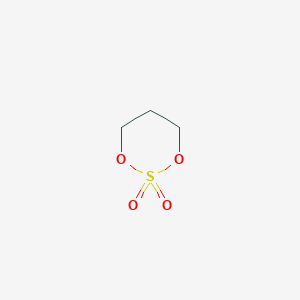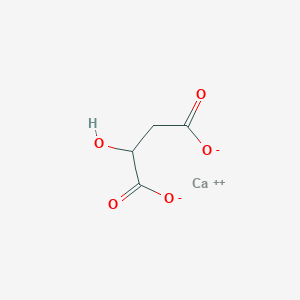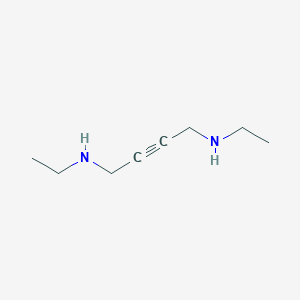![molecular formula C9H16O2 B092739 1,4-Dioxaspiro[4.6]undecane CAS No. 184-26-9](/img/structure/B92739.png)
1,4-Dioxaspiro[4.6]undecane
Overview
Description
“1,4-Dioxaspiro[4.6]undecane” is a chemical compound with the linear formula C9H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “1,4-Dioxaspiro[4.6]undecane” is 156.227 . The MDL number is MFCD08274674 . More detailed information about its molecular structure is not available in the search results.
Scientific Research Applications
Synthesis of Pheromones and Chiral Molecules:
- A study by Iwata et al. (1985) demonstrates the enantioselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, a sex pheromone of an olive fly, using intramolecular Michael addition reaction with chiral vinylic sulfoxides (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
- A study by Uchiyama et al. (2001) synthesizes both enantiomers of 1,7-dioxaspiro[5.5]undecane, major pheromone components of the olive fruit fly, through intramolecular asymmetric oxyselenenylation (Uchiyama, Oka, Harai, & Ohta, 2001).
Sex Pheromone Activity and Behavioral Research:
- Haniotakis et al. (1986) investigate the sex-specific activity of enantiomers of 1,7-Dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae. It is found that the (R)-enantiomer functions as a sex attractant while the (S)-enantiomer acts as a short-range arrestant and aphrodisiac (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
Crystal Structure and Thermodynamic Properties:
- Zeng, Wang, and Zhang (2021) discuss the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, showing its structural and molecular characteristics (Zeng, Wang, & Zhang, 2021).
Synthesis of Spiroketals and Variants:
- A study by Fletcher et al. (1992) determines the absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecanols, which consistently accompany racemic 1,7-dioxaspiro[5.5]undecane in various fruit-fly species including the olive-fly (Fletcher, Jacobs, Kitching, Krohn, Drew, Haniotakis, & Francke, 1992).
- The study by Zhang et al. (1999) synthesizes unusual branched-carbon chain spiroacetals, including 1,7-dioxaspiro[5.5]undecane, identified in rove beetles, and explores their natural isomeric forms (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMQYWLGNLUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312502 | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undecane | |
CAS RN |
184-26-9 | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

